2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid
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Overview
Description
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the thiazole ring, which significantly influences its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with 2,4-dichlorophenylamine under suitable conditions.
Acetylation: The final step involves the acetylation of the thiazole derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid
- 2-(2,4-Dichlorophenylamino-4,5-thiazolyl)acetic acid
- 2-(2,4-Dichlorophenylamino-3,5-thiazolyl)propionic acid
Uniqueness
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(2,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is a thiazole derivative notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly those associated with inflammation and microbial infections. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.
- Molecular Formula : C11H8Cl2N2O2S
- Molecular Weight : 303.2 g/mol
- IUPAC Name : 2-[5-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- Structure : The compound features a thiazole ring linked to a 2,4-dichlorophenyl group and an acetic acid moiety.
Property | Value |
---|---|
Molecular Formula | C11H8Cl2N2O2S |
Molecular Weight | 303.2 g/mol |
IUPAC Name | 2-[5-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI Key | IEMXQZVMGZRKMI-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Formation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis through condensation reactions.
- Nucleophilic Substitution : The introduction of the 2,4-dichlorophenyl group via nucleophilic substitution with 2,4-dichlorophenylamine.
- Acetylation : Final acetylation step to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting microbial cell wall synthesis and function.
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory properties in several studies:
- Inhibition of Enzymes : It acts as an inhibitor of phospholipase A2 (PLA2) and lipoxygenase enzymes, which are pivotal in inflammatory pathways. This inhibition can mitigate conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Reduction of Pro-inflammatory Markers : In vivo studies have shown that it reduces levels of pro-inflammatory cytokines like TNF-α and COX-2 .
Anticancer Potential
The compound's anticancer properties have been explored in various cancer cell lines:
- Mechanism of Action : It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Case Studies : Notable reductions in tumor growth have been observed in animal models treated with this compound compared to controls .
Case Studies
- Anti-inflammatory Activity Assessment :
-
Antimicrobial Efficacy :
- In vitro tests revealed that the compound effectively inhibited several pathogenic bacteria and fungi, demonstrating potential as a therapeutic agent for infectious diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Target Enzymes : It inhibits enzymes involved in inflammatory responses and microbial growth.
- Signaling Pathways : The compound modulates key signaling pathways that regulate inflammation and cell proliferation.
Properties
Molecular Formula |
C11H8Cl2N2O2S |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-[5-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-6-1-2-8(7(13)3-6)15-11-9(4-10(16)17)14-5-18-11/h1-3,5,15H,4H2,(H,16,17) |
InChI Key |
IEMXQZVMGZRKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=C(N=CS2)CC(=O)O |
Origin of Product |
United States |
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